molecular formula C7H4ClN3O2 B1338466 2-Azido-5-chlorobenzoic acid CAS No. 88279-11-2

2-Azido-5-chlorobenzoic acid

Cat. No. B1338466
CAS RN: 88279-11-2
M. Wt: 197.58 g/mol
InChI Key: IVQLGMHQBBCSMK-UHFFFAOYSA-N
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Description

2-Azido-5-chlorobenzoic acid is a chemical compound with the molecular formula C7H4ClN3O2 and a molecular weight of 197.57856 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-Azido-5-chlorobenzoic acid consists of a benzene ring substituted with an azido group, a chloro group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined through techniques such as X-ray diffraction .

Scientific Research Applications

Synthesis of Complex Molecules

2-Azido-5-chlorobenzoic acid is utilized in the synthesis of complex molecules through regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, demonstrating its role in creating diversely substituted triazoles within peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, showcasing the efficiency and versatility of azide-alkyne cycloaddition reactions (Tornøe, Christensen, & Meldal, 2002).

Modification of Polymers

The compound has been applied in the modification of polymers to adjust their properties. For instance, azido end-functionalized poly(N-isopropylacrylamide) (PNIPAM) has been synthesized, and subsequent 'click' reactions allow for the introduction of various functional groups, affecting the polymer's lower critical solution temperature (LCST). This process illustrates the adaptability of azide-functionalized compounds in tailoring polymer characteristics for specific applications (Narumi et al., 2008).

Continuous Flow Synthesis

In the context of safer and more efficient chemical processes, 2-Azido-5-chlorobenzoic acid derivatives have been involved in the continuous flow synthesis of hydrazoic acid for the production of tetrazoles and azido amides. This methodology underscores the importance of azide compounds in developing high-throughput and scalable synthetic routes, minimizing the risks associated with handling hazardous reagents (Gutmann et al., 2012).

Biomedical Applications

In the realm of biomedical research, azido derivatives of 2-Azido-5-chlorobenzoic acid have been utilized in the design and synthesis of novel compounds with potential therapeutic applications. For example, azido-functionalized nucleosides have shown potent anti-HBV (Hepatitis B virus) activity, highlighting the role of azide groups in the discovery and development of new antiviral agents (Guo et al., 2020).

Material Science and Propellants

Azide-containing compounds, including those derived from 2-Azido-5-chlorobenzoic acid, have found applications in material science, particularly as components of energetic ionic liquids for propellant fuels. These compounds offer a safer and more environmentally friendly alternative to traditional hydrazine-based propellants, underscoring the significance of azide chemistry in advancing green and sustainable technologies (Joo et al., 2010).

Future Directions

The synthesis of azido compounds, including 2-Azido-5-chlorobenzoic acid, is a promising area of research. The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

properties

IUPAC Name

2-azido-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-6(10-11-9)5(3-4)7(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQLGMHQBBCSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457576
Record name 2-AZIDO-5-CHLOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-5-chlorobenzoic acid

CAS RN

88279-11-2
Record name 2-AZIDO-5-CHLOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Ardakani, RK Smalley, RH Smith - Journal of the Chemical Society …, 1983 - pubs.rsc.org
… Prepared similarly were 2-azido-5-chlorobenzoic acid (70%), white prisms from toluene, mp 149 "C (Found: C, 42.5; H, 2.2; N, 21.4. C7H4ClN302 requires C, 42.55; H, 2.04; N, 21.26%) …
Number of citations: 48 pubs.rsc.org
ZL Ren, WT Lu, S Cai, MM Xiao, YF Yuan… - The Journal of …, 2019 - ACS Publications
A one-pot novel strategy is described for the construction of various oxazolo[4,5-c]quinoline derivatives starting from the isocyano(triphenylphosphoranylidene)acetates, aldehydes, …
Number of citations: 23 pubs.acs.org

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